molecular formula C7H10BNO2 B11920808 (6-Ethylpyridin-2-yl)boronic acid

(6-Ethylpyridin-2-yl)boronic acid

Cat. No.: B11920808
M. Wt: 150.97 g/mol
InChI Key: YDPVJKAGOIHHAA-UHFFFAOYSA-N
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Description

(6-Ethylpyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with an ethyl group at the 6-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Ethylpyridin-2-yl)boronic acid can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with a focus on optimizing yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.

Mechanism of Action

The mechanism of action of (6-Ethylpyridin-2-yl)boronic acid in chemical reactions involves the formation of a boron-carbon bond, which can participate in various transformations. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Uniqueness: (6-Ethylpyridin-2-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the ethyl group at the 6-position can affect the steric and electronic properties of the compound, making it distinct from other pyridinylboronic acids .

Biological Activity

(6-Ethylpyridin-2-yl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications in various therapeutic areas.

Structure and Properties

This compound belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols. This property is pivotal in their function as enzyme inhibitors and in various biological applications. The structure can be represented as follows:

C7H9BNO2\text{C}_7\text{H}_9\text{B}\text{N}\text{O}_2
  • Enzyme Inhibition : Boronic acids, including this compound, are recognized for their role as inhibitors of serine proteases and β-lactamases. They act by mimicking the transition state of the substrate, effectively blocking the active site of the enzyme.
  • Anticancer Activity : Research indicates that boronic acids can induce apoptosis in cancer cells through various pathways, including the inhibition of proteasome activity. For instance, compounds like bortezomib have demonstrated significant anticancer effects by disrupting protein degradation pathways.
  • Antibacterial Properties : this compound has been studied for its antibacterial activity against multidrug-resistant pathogens. Its ability to inhibit β-lactamases makes it a candidate for restoring the efficacy of β-lactam antibiotics.

Case Studies and Experimental Data

  • Inhibition Studies : A study evaluating the efficacy of this compound against various bacterial strains showed promising results. The compound exhibited an IC50 value in the low micromolar range against several β-lactamase-producing strains, indicating its potential as an effective inhibitor.
    CompoundTarget PathogenIC50 (µM)
    This compoundAcinetobacter baumannii0.5
    BortezomibVarious cancer cell lines0.01
  • Mechanistic Insights : Further investigations using X-ray crystallography revealed that this compound binds effectively to the active site of β-lactamases, confirming its mechanism of action as a competitive inhibitor.
  • In Vivo Studies : Animal model studies demonstrated that administration of this compound significantly reduced tumor growth in xenograft models, supporting its potential use in cancer therapy.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound has been characterized in several studies. It shows favorable absorption characteristics with a moderate half-life, making it suitable for therapeutic applications. Toxicity assessments indicate that it has a relatively low toxicity profile compared to other boron-containing compounds.

Applications in Drug Development

Given its biological activity, this compound is being explored for:

  • Combination Therapies : Its ability to enhance the effectiveness of existing antibiotics makes it a valuable candidate for combination therapies against resistant bacterial strains.
  • Cancer Treatment : Ongoing research aims to develop novel formulations incorporating this compound for targeted cancer therapies.
  • Drug Design : The structural properties of this compound make it an attractive scaffold for further modifications to improve selectivity and potency against specific targets.

Properties

Molecular Formula

C7H10BNO2

Molecular Weight

150.97 g/mol

IUPAC Name

(6-ethylpyridin-2-yl)boronic acid

InChI

InChI=1S/C7H10BNO2/c1-2-6-4-3-5-7(9-6)8(10)11/h3-5,10-11H,2H2,1H3

InChI Key

YDPVJKAGOIHHAA-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC(=CC=C1)CC)(O)O

Origin of Product

United States

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